butyl 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate typically involves the condensation of 4-aminobenzoic acid with 3-ethoxy-2-hydroxybenzaldehyde under acidic or basic conditions to form the Schiff base intermediate. This intermediate is then esterified with butanol in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Butyl 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of butyl 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Butyl 4-hydroxybenzoate: Similar structure but lacks the Schiff base moiety.
Ethyl 4-aminobenzoate: Similar structure but lacks the phenolic hydroxyl and ethoxy groups.
Methyl 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate: Similar structure but with a methyl ester group instead of a butyl ester group.
Uniqueness
Butyl 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the Schiff base moiety and the phenolic hydroxyl group allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications .
Properties
IUPAC Name |
butyl 4-[(3-ethoxy-2-hydroxyphenyl)methylideneamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-3-5-13-25-20(23)15-9-11-17(12-10-15)21-14-16-7-6-8-18(19(16)22)24-4-2/h6-12,14,22H,3-5,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRMVHRKGUZKFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N=CC2=C(C(=CC=C2)OCC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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